molecular formula C21H13Cl2NO2 B3710944 5-(3,4-dichlorophenyl)-N-2-naphthyl-2-furamide

5-(3,4-dichlorophenyl)-N-2-naphthyl-2-furamide

Cat. No.: B3710944
M. Wt: 382.2 g/mol
InChI Key: BGEVBJRKVLCYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3,4-dichlorophenyl)-N-2-naphthyl-2-furamide” is a complex organic molecule. It contains a furamide group attached to a dichlorophenyl group and a naphthyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should be followed when working with any chemical compound .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO2/c22-17-8-6-15(12-18(17)23)19-9-10-20(26-19)21(25)24-16-7-5-13-3-1-2-4-14(13)11-16/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEVBJRKVLCYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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